3-O-顺式-对香豆酰龙胆酸

描述

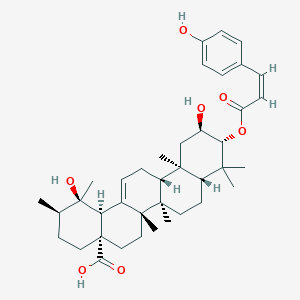

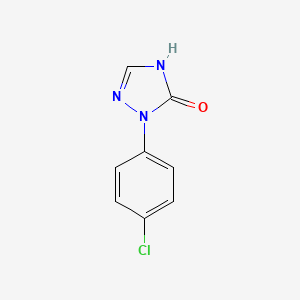

3-O-cis-p-coumaroyltormentic acid is a type of triterpene ester . It has been found in various plant species and has been associated with significant biological activity . For instance, it has been found to induce apoptotic cell death in human leukemia (HL60) cells .

Synthesis Analysis

The compound has been isolated from various sources through bioactivity-guided fractionation . In one study, repeated chromatographic preparations over silica gel, preparatory thin layer chromatography, and HPLC using aronia extracts led to the isolation of this compound .Molecular Structure Analysis

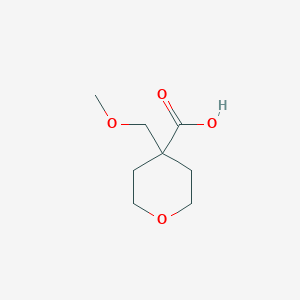

The molecular formula of 3-O-cis-p-coumaroyltormentic acid is C39H54O7 . The structure of the compound has been identified using 1H and 13C 2-dimensional nuclear magnetic resonance (NMR) as well as electrospray ionization (ESI) mass spectrometry .Physical and Chemical Properties Analysis

The molecular weight of 3-O-cis-p-coumaroyltormentic acid is 634.8 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The compound also has 5 rotatable bonds .科学研究应用

1. 癌症研究和治疗

从黑果花楸中分离出的 3-O-顺式-对香豆酰龙胆酸已被确认为一种有前景的乳腺癌治疗化合物。研究表明,它能抑制乳腺癌细胞增殖和乳球形成,减少 CD44^high/CD24^low 亚群,并降低与自我更新相关的基因的表达。它特异性地靶向 c-Myc 的蛋白质水平,c-Myc 是癌症干细胞 (CSC) 的关键存活因子,表明它在破坏 CSC 存活并可能预防癌症复发和转移方面具有潜力(Choi 等人,2018 年)。

2. 细胞毒性

该化合物已在各种传统药物中被发现,如五灵脂(穿山甲的粪便),并表现出显着的细胞毒性。此类细胞毒性三萜可能对开发治疗各种癌症的新型治疗剂具有重要意义,展示了该化合物在化学预防应用中的潜力(Numata 等人,1989 年)。

3. 抗炎活性

还发现 3-O-顺式-对香豆酰龙胆酸具有抗炎特性。例如,从桂花变种中分离出的苯丙基三萜类化合物。金桂叶,其中包括该化合物,对脂多糖诱导的巨噬细胞中的一氧化氮产生表现出显着的抑制作用。这表明其在预防和治疗炎症性疾病(如炎性肠病)中具有潜在用途(Jeong 等人,2020 年)。

4. 抗病毒特性

对枇杷等植物成分的进一步研究表明,3-O-顺式-对香豆酰龙胆酸存在于其他三萜酯类中。已经研究了这些化合物的抗病毒特性,其中一些对鼻病毒等病毒表现出显着的活性。这表明在开发抗病毒疗法或补充剂方面具有潜在应用(de Tommasi 等人,1992 年)。

5. 化学预防活性

在涉及 Eugenia sandwicensis 的研究中,与 3-O-顺式-对香豆酰龙胆酸相似的化合物在与癌症化学预防相关的检测中显示出显着的抑制活性。这突出了该化合物在预防癌症或可能用作辅助疗法以降低癌症发生风险方面的潜在作用(Gu 等人,2001 年)。

作用机制

Target of Action

The primary targets of 3-O-cis-p-coumaroyltormentic acid are cancer stem cells (CSCs) , specifically those in breast cancer . It has been found to reduce the CD44 high/CD24 low subpopulation and aldehyde dehydrogenase (ALDH)-expressing cell population , as well as the expression of the self-renewal-related genes CD44, SOX2, and OCT4 .

Mode of Action

3-O-cis-p-coumaroyltormentic acid interacts with its targets by inhibiting breast cancer cell proliferation and mammosphere formation in a dose-dependent manner . It preferentially reduces the protein levels of c-Myc , a CSC survival factor, by inducing c-Myc degradation .

Biochemical Pathways

The compound is involved in the proteasomal degradation pathway of c-Myc . It enhances the proteasomal degradation of c-Myc, a critical protein in the survival of CSCs .

Pharmacokinetics

It’s known that pentacyclic triterpenes, the group to which this compound belongs, are abundant in the plant kingdom and are found in various plant parts . The individual average human intake of triterpenes was determined to be approximately 250 mg per day in the Western world, and even 400 mg per day in the Mediterranean countries , suggesting a significant bioavailability.

Result of Action

The compound’s action results in a reduction in breast cancer cell proliferation and mammosphere formation . It also reduces the CD44 high/CD24 low subpopulation and ALDH-expressing cell population, as well as the expression of the self-renewal-related genes CD44, SOX2, and OCT4 . This leads to a decrease in the survival of CSCs, thereby inhibiting the progression of breast cancer .

未来方向

The potential of 3-O-cis-p-coumaroyltormentic acid in cancer therapy is promising . Future research could focus on further elucidating its mechanism of action and exploring its potential in treating other types of cancer. Additionally, more studies are needed to understand its safety profile and potential side effects.

生化分析

Biochemical Properties

3-O-cis-p-coumaroyltormentic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the induction of apoptotic cell death in cancer cells. Additionally, 3-O-cis-p-coumaroyltormentic acid interacts with mitochondrial proteins, influencing the mitochondrial pathway of apoptosis .

Cellular Effects

3-O-cis-p-coumaroyltormentic acid exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, particularly in human leukemia cells (HL60), by affecting the mitochondrial pathway . It also influences cell signaling pathways, such as the c-Myc pathway, which is crucial for cancer stem cell survival . Furthermore, 3-O-cis-p-coumaroyltormentic acid can modulate gene expression and cellular metabolism, contributing to its anticancer effects.

Molecular Mechanism

The molecular mechanism of 3-O-cis-p-coumaroyltormentic acid involves several key interactions. It binds to topoisomerase I, inhibiting its activity and leading to DNA damage and apoptosis in cancer cells . Additionally, it affects the mitochondrial pathway by interacting with mitochondrial proteins, promoting the release of cytochrome c and activation of caspases, which are essential for the execution of apoptosis . The compound also downregulates the expression of c-Myc, a protein involved in cancer stem cell maintenance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-O-cis-p-coumaroyltormentic acid have been studied over time. The compound has shown stability under various conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have demonstrated that 3-O-cis-p-coumaroyltormentic acid can maintain its apoptotic effects on cancer cells, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 3-O-cis-p-coumaroyltormentic acid vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-O-cis-p-coumaroyltormentic acid is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes can influence the compound’s bioavailability and activity. Additionally, 3-O-cis-p-coumaroyltormentic acid can affect metabolic flux and metabolite levels, contributing to its biological effects .

Transport and Distribution

Within cells and tissues, 3-O-cis-p-coumaroyltormentic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. For example, the compound may be transported into mitochondria, where it exerts its apoptotic effects .

Subcellular Localization

The subcellular localization of 3-O-cis-p-coumaroyltormentic acid is crucial for its activity and function. It has been observed to localize in mitochondria, where it interacts with mitochondrial proteins to induce apoptosis . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its biological effects .

属性

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10-/t23-,27-,28+,29-,31-,32+,35+,36-,37-,38-,39+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORLJPADUHVJE-AHJFQOKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3090309.png)

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3090363.png)